molecular formula C17H14N6OS B244095 N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE

N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE

Cat. No.: B244095
M. Wt: 350.4 g/mol
InChI Key: ISHVGPNACQSATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE is a complex heterocyclic compound that incorporates both triazole and thiadiazole rings. These structures are known for their significant pharmacological activities and are often explored in drug design and development due to their diverse biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method ensures the formation of the triazolothiadiazine scaffold, which is crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with target receptors, inhibiting enzyme activity and exerting its pharmacological effects .

Properties

Molecular Formula

C17H14N6OS

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14N6OS/c1-2-14-20-21-17-23(14)22-16(25-17)11-5-3-7-13(9-11)19-15(24)12-6-4-8-18-10-12/h3-10H,2H2,1H3,(H,19,24)

InChI Key

ISHVGPNACQSATE-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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